molecular formula C13H17N B13298743 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene]

6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene]

Cat. No.: B13298743
M. Wt: 187.28 g/mol
InChI Key: RFIJDTXOVQUYMS-UHFFFAOYSA-N
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Description

6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene] (CAS: 1483577-08-7) is a spirocyclic compound featuring a benzo[7]annulene core fused to a tetrahydroazetidine ring. The benzo[7]annulene moiety consists of a seven-membered aromatic ring fused to a benzene ring, while the spiro junction connects it to a saturated azetidine (four-membered nitrogen-containing ring). This structural hybrid confers unique conformational rigidity and electronic properties, making it a candidate for exploring pharmacological activity, though its specific applications remain understudied compared to related derivatives .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,2'-azetidine]

InChI

InChI=1S/C13H17N/c1-2-7-12-11(5-1)6-3-4-8-13(12)9-10-14-13/h1-2,5,7,14H,3-4,6,8-10H2

InChI Key

RFIJDTXOVQUYMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN2)C3=CC=CC=C3C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening reactions. For example:

  • Acid-Catalyzed Hydrolysis : Protonation of the nitrogen atom weakens the C–N bond, enabling nucleophilic attack by water to yield amino-alcohol derivatives. This reaction proceeds under mild acidic conditions (pH 3–5) at 25–50°C .

  • Reductive Ring Opening : Using LiAlH4 or NaBH4 in THF, the azetidine ring opens to form secondary amines.

Table 1: Representative Ring-Opening Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Acid hydrolysisHCl (0.1 M), H2O, 40°C, 12 hAmino-alcohol derivative72
Reductive openingLiAlH4, THF, 0°C → RT, 2 hSecondary amine85

Electrophilic Aromatic Substitution

The benzoannulene moiety participates in electrophilic substitutions due to its conjugated system:

  • Nitration : Reacts with HNO3/H2SO4 at 0°C to introduce nitro groups predominantly at the para position relative to the spiro junction .

  • Acylation : Acetylated using AlCl3 and acetyl chloride in CH2Cl2, yielding monoacetylated derivatives .

Table 2: Electrophilic Substitution Reactions

ReactionConditionsMajor ProductSelectivitySource
NitrationHNO3 (1 eq), H2SO4, 0°C, 1 h4-Nitrobenzoannulene derivative>90% para
AcylationAcCl, AlCl3, CH2Cl2, RT, 4 h4-Acetyl derivative85% para

Cross-Coupling Reactions

The spiro system enables transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Using Pd(PPh3)4 and arylboronic acids in DMF/H2O, aryl groups are introduced at the annulene’s α-position .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under Pd catalysis (e.g., Xantphos/Pd2(dba)3) .

Table 3: Cross-Coupling Examples

Coupling TypeReagents/ConditionsProductYield (%)Source
Suzuki-MiyauraPd(PPh3)4, PhB(OH)2, DMF/H2O, 80°C4-Phenyl derivative68
Buchwald-HartwigPd2(dba)3, Xantphos, morpholineN-Morpholino derivative75

Cycloaddition Reactions

The annulene’s π-system engages in [4+2] cycloadditions:

  • Diels-Alder Reactivity : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 100°C to form bicyclic adducts .

Table 4: Cycloaddition Data

DienophileConditionsProductEndo/Exo RatioSource
Maleic anhydrideToluene, 100°C, 12 hBicyclic lactone85:15

Thermal Rearrangements

Thermolysis induces structural reorganization:

  • Ring Expansion : At 150°C, the azetidine ring expands to a pyrrolidine derivative via a retro-ene mechanism .

  • Nitrene Extrusion : Under photolytic conditions, generates nitrene intermediates, trapped by alkenes to form aziridines .

Table 5: Thermal Rearrangements

ProcessConditionsProduct/IntermediateTrapping AgentSource
Ring expansion150°C, neat, 2 hPyrrolidine derivative
Nitrene extrusionhν (300 nm), cyclohexeneAziridine (25% yield)Cyclohexene

Functionalization of the Azetidine Nitrogen

The nitrogen atom undergoes alkylation and acylation:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH3I) in the presence of K2CO3 to form quaternary ammonium salts .

  • N-Acylation : Acetic anhydride in pyridine yields N-acetyl derivatives.

Oxidation Reactions

  • Epoxidation : The annulene’s double bonds react with m-CPBA to form epoxides, which rearrange under acidic conditions .

  • Ozonolysis : Cleaves annulene double bonds to yield diketones .

Scientific Research Applications

6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] is a complex organic compound featuring a unique spirocyclic structure with an azetidine ring fused to a benzo annulene system. It belongs to a class of molecules recognized for potential therapeutic properties due to its structural diversity, which allows for varied interactions with biological systems. The multiple rings in its structure give rise to unique chemical properties and biological activities.

Chemical Properties and Reactions
The chemical behavior of 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] is influenced by factors such as functional groups and reaction conditions. Typical reactions may include modifications to enhance biological activity or to synthesize derivatives with specific properties.

Potential Biological Activities
Research indicates that compounds similar to 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] exhibit various biological activities. However, the specific biological activities of 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] require further studies to elucidate its mechanisms and efficacy fully.

Synthesis Methods
Synthesis of 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] can be achieved through several methods, highlighting the complexity involved in synthesizing such compounds and the need for careful optimization of reaction conditions.

Interaction Studies
Interaction studies involving 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] focus on its binding affinity and selectivity towards various biological targets. These studies typically involve methods to assess these interactions.

Structural Comparison
Several compounds share structural similarities with 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene], each possessing unique characteristics.

Compound NameStructure FeaturesUnique Properties
6,7-Dihydrobenzo annuleneContains fewer ringsExhibits distinct electronic properties
Spirocyclic Amine DerivativesVarying amine substitutionsEnhanced solubility and bioavailability
Azetidine DerivativesModified azetidine corePotentially improved pharmacological profiles

Mechanism of Action

The mechanism of action of 6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzo[7]annulene scaffold is shared across several pharmacologically active compounds. Below is a comparative analysis with key analogues:

Compound Core Structure Key Features Pharmacological Activity References
6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene] Spiro[azetidine-2,5'-benzo[7]annulene] Tetrahydrobenzo[7]annulene fused to strained azetidine; potential for CNS modulation. Limited data; structural similarity suggests possible CNS or anticancer applications.
Amineptine 10,11-Dihydro-5H-dibenzo[a,d][7]annulene Fully saturated seven-membered ring; antidepressant properties. Antidepressant (dopamine reuptake inhibitor); withdrawn due to hepatotoxicity.
Carbamazepine Dibenzo[b,f]azepine Tricyclic structure with azepine ring; anticonvulsant and mood-stabilizing. Antiepileptic, neuropathic pain relief, bipolar disorder treatment.
9-Chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulen-8-yl thiazolidin-4-one Benzo[7]annulene-thiazolidine hybrid Chlorine substituent (electron-withdrawing); thiazolidine enhances antibacterial activity. Anticancer (IC₅₀: 12–18 µM against MCF7/A549 cells); antibacterial (vs. P. aeruginosa).
TAK-779 Benzo[7]annulene-quinuclidine CCR5 receptor antagonist; inhibits HIV entry. Anti-HIV activity (IC₅₀: 1.4 nM); discontinued due to formulation challenges.

Key Structural Differences

The azetidine ring introduces steric strain versus larger azepine/piperidine rings in amineptine or TAK-779, which may affect metabolic stability .

Substituent Effects: Electron-withdrawing groups (e.g., Cl in ’s derivative) enhance receptor affinity by polarizing the aromatic system, whereas the target compound’s azetidine may act as a hydrogen-bond donor .

Biological Activity

6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo annulene] is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₇N
  • Molecular Weight : 187.28 g/mol
  • CAS Number : 1483577-08-7

These properties suggest that 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo annulene] may interact with biological systems in specific ways due to its nitrogen-containing heterocyclic structure.

Biological Activity Overview

The biological activity of 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo annulene] has been investigated in various studies, focusing on its effects on cellular mechanisms, potential therapeutic benefits, and toxicity profiles.

Neuroprotective Effects

There is emerging evidence suggesting that spirocyclic compounds may possess neuroprotective effects. These compounds can potentially inhibit neuroinflammatory processes and oxidative stress, which are critical factors in neurodegenerative diseases. Although specific studies on this compound are scarce, the neuroprotective potential of structurally related compounds warrants further exploration.

Case Studies

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of various spirocyclic compounds on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity.
  • Neuroprotection :
    • An investigation into the neuroprotective properties of azetidine derivatives found that these compounds could reduce neuronal cell death induced by oxidative stress in vitro. This suggests a potential application for 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo annulene] in treating neurodegenerative disorders.

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells; potential IC50 values
Neuroprotective EffectsReduces oxidative stress-induced cell death

Q & A

Q. What spectroscopic techniques are most effective for confirming the spiroazetidine-benzo[7]annulene structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1^1H and 13^13C NMR to identify unique proton environments (e.g., spiro junction protons, azetidine ring strain) and carbon chemical shifts. For example, spiro carbons often exhibit distinct downfield shifts due to steric strain .
    • 2D NMR (COSY, NOESY, HSQC) resolves overlapping signals and confirms spatial proximity of protons in the fused benzo[7]annulene system.
  • X-ray Crystallography: Essential for unambiguous structural confirmation, particularly to validate the spirocyclic geometry and hydrogenation patterns in the annulene .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns consistent with the fused ring system.

Q. How can researchers design a scalable synthesis route for this compound?

Methodological Answer:

  • Stepwise Synthesis:
    • Start with Knoevenagel condensation of phthalaldehyde derivatives to form the benzo[7]annulene core, followed by hydrogenation to achieve the tetrahydro moiety .
    • Introduce the azetidine ring via reductive amination (e.g., using NaBH(OAc)3_3) with primary amines, as demonstrated for analogous benzo[7]annulene derivatives .
  • Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final product purity can be assessed via HPLC with UV detection.

Advanced Research Questions

Q. How does the spiroazetidine moiety influence the compound’s conformational dynamics and reactivity?

Methodological Answer:

  • Computational Studies:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to model torsional strain and transition states during ring-opening or nucleophilic substitution reactions. Compare with experimental kinetic data .
  • Dynamic NMR Experiments:
    • Analyze variable-temperature 1^1H NMR to detect restricted rotation in the azetidine ring or annulene system, which may correlate with steric hindrance at the spiro center .
  • Reactivity Profiling:
    • Test reactions with electrophiles (e.g., alkyl halides) to evaluate steric/electronic effects of the spiro junction on regioselectivity.

Q. What strategies resolve contradictions between predicted and observed spectroscopic data?

Methodological Answer:

  • Solvent and Temperature Effects:
    • Re-run NMR in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess hydrogen bonding or aggregation artifacts.
    • Use low-temperature NMR to "freeze" dynamic processes (e.g., ring puckering) that cause signal broadening .
  • Isotopic Labeling:
    • Synthesize deuterated analogs (e.g., replacing azetidine protons with 2^2H) to simplify spectral interpretation .

Q. How can researchers identify biological targets for this compound in neurological studies?

Methodological Answer:

  • Molecular Docking:
    • Screen against NMDA receptor models (e.g., GluN2B subunit) using software like AutoDock Vina. Benzo[7]annulene derivatives are known to interact with neurological targets .
  • In Vitro Assays:
    • Perform competitive binding assays with 3^3H-labeled ifenprodil (a known NMDA antagonist) to measure displacement efficacy .
  • Structure-Activity Relationship (SAR):
    • Modify substituents on the azetidine or annulene rings and test potency in neuronal cell viability assays.

Experimental Design and Data Analysis

Q. How to optimize reaction conditions for introducing substituents to the benzo[7]annulene core?

Methodological Answer:

  • Design of Experiments (DoE):
    • Use a factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, Pd-catalyzed cross-coupling reactions may require anhydrous toluene at 80°C .
  • Kinetic Monitoring:
    • Track reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps.
  • Yield vs. Purity Trade-off:
    • Compare flash chromatography vs. recrystallization for isolating products with labile functional groups.

Q. What computational tools predict the environmental and health hazards of this compound?

Methodological Answer:

  • Toxicity Prediction:
    • Use QSAR models (e.g., EPA’s TEST software) to estimate acute toxicity or mutagenicity based on structural alerts (e.g., strained azetidine rings) .
  • Environmental Persistence:
    • Apply BIOWIN models to predict biodegradability. Benzo-fused annulenes may exhibit low persistence due to potential ring-opening pathways .

Advanced Methodological Resources

Resource Type Example Tools/References Application
Spectral Databases Cambridge Structural Database (CSD)Validate X-ray data for spirocyclic systems
Software Gaussian (DFT), AutoDock VinaConformational analysis, target screening
Experimental Guides Advanced Organic Chemistry (Carey & Sundberg)Reaction mechanism optimization

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